molecular formula C12H14N4O B2858676 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline CAS No. 1274929-63-3

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline

Cat. No.: B2858676
CAS No.: 1274929-63-3
M. Wt: 230.271
InChI Key: OAZQWIQVNMCSCL-UHFFFAOYSA-N
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Description

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a triazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline typically involves multiple steps, starting with the preparation of the cyclopropyl-1H-1,2,4-triazol-5-yl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form different oxidation products.

  • Reduction: The compound can be reduced to yield reduced derivatives.

  • Substitution: The methoxy and aniline groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized forms.

  • Reduction Products: Aniline derivatives and other reduced forms.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aniline group may participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.

Comparison with Similar Compounds

  • Cyproconazole: A triazole derivative used as a fungicide.

  • Benzotriazole: Another triazole derivative with applications in corrosion inhibition.

  • Triazole-based anticancer agents: Various derivatives used in cancer research.

Uniqueness: 4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline stands out due to its specific structural features, which confer unique chemical and biological properties compared to other triazole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Biological Activity

4-[(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a compound that features a unique combination of a triazole ring and an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O, with a molecular weight of approximately 230.27 g/mol. The compound's structure includes a methoxy group attached to an aniline moiety and a cyclopropyl-substituted triazole ring, which is crucial for its biological interactions.

Antifungal Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, studies have shown that derivatives of triazole can be effective against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) analysis indicates that the presence of the cyclopropyl group enhances the binding affinity to fungal targets.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AC. albicans0.0156 μg/mL
Compound BA. fumigatus0.0312 μg/mL
This compoundC. albicansTBD

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of key enzymatic pathways.

Table 2: Antibacterial Activity

CompoundTarget BacteriaMIC (μg/mL)
Compound CStaphylococcus aureus0.125
Compound DEscherichia coli0.250
This compoundPseudomonas aeruginosaTBD

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied due to their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on similar compounds suggest that this compound may exhibit cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that certain triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). Further research is needed to establish the specific efficacy of this compound.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in fungal and bacterial proliferation. Molecular docking studies suggest that the triazole nitrogen atoms may coordinate with metal ions in active sites of enzymes critical for microbial survival.

Properties

IUPAC Name

4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-9-3-5-10(6-4-9)17-7-11-14-12(16-15-11)8-1-2-8/h3-6,8H,1-2,7,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQWIQVNMCSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)COC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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